2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione
Description
2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione is a nucleoside analog with a structurally complex architecture. Its core consists of a tetrahydrofuro[3,4-d][1,3]dioxolane ring system (a protected ribose sugar analog) substituted with a 6-aminopurine base at the 6-position. The methylene group bridging the sugar moiety to the isoindoline-1,3-dione (phthalimide) group introduces steric bulk and modulates physicochemical properties, such as solubility and metabolic stability. This compound is likely a synthetic intermediate or prodrug in medicinal chemistry, designed to enhance bioavailability or enable targeted delivery of the nucleoside scaffold. The 2,2-dimethyl protection on the dioxolane ring improves stability against enzymatic degradation, a common strategy in antiviral or antibacterial drug development .
Propriétés
IUPAC Name |
2-[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-21(2)31-14-12(7-26-18(28)10-5-3-4-6-11(10)19(26)29)30-20(15(14)32-21)27-9-25-13-16(22)23-8-24-17(13)27/h3-6,8-9,12,14-15,20H,7H2,1-2H3,(H2,22,23,24)/t12-,14-,15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOCYFGFYXGQG-FNSSNTJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737867 | |
| Record name | 5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-44-2 | |
| Record name | 5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be described in terms of its molecular formula and key functional groups. It features a purine base, a tetrahydrofurodioxole moiety, and an isoindoline structure. The stereochemistry is significant, as the specific configuration at various chiral centers may influence its biological activity.
Molecular Formula
- C : 21
- H : 27
- N : 6
- O : 5
Structural Diagram
A detailed structural diagram can be referenced from supplementary materials provided in chemical databases .
Recent studies have indicated that this compound acts as a bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in methylation processes critical for cellular metabolism and signaling pathways. The interaction with NNMT suggests potential implications in metabolic disorders and cancer therapy.
Inhibition Studies
Research has shown that the compound exhibits significant inhibitory effects on NNMT activity. The inhibition constant (Ki) values have been determined through various assays, indicating its potency compared to other known inhibitors.
Case Study 1: Cancer Cell Lines
In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis. The mechanism was linked to the modulation of methylation patterns affecting oncogene expression.
Case Study 2: Metabolic Disorders
Another study investigated the effects of the compound on metabolic pathways in diabetic models. The results indicated an improvement in insulin sensitivity and glucose metabolism, suggesting therapeutic potential for type 2 diabetes management.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable absorption characteristics with moderate bioavailability.
Toxicity Profile
Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity levels in animal models. Long-term studies are ongoing to assess chronic exposure effects.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Combination Therapies : Investigating the effects of this compound when used in conjunction with other therapeutic agents.
Applications De Recherche Scientifique
Pharmacological Applications
The compound has shown promise in various pharmacological studies:
- Antiviral Activity : Research indicates that derivatives of purine compounds exhibit antiviral properties. The specific structure of this compound may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
- Cancer Treatment : Isoindoline derivatives have been investigated for their anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical Research
In biochemical contexts, this compound serves as a useful tool:
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms due to its structural similarity to natural substrates.
- Signal Transduction Pathways : Its interaction with nucleic acid structures allows researchers to explore its role in cellular signaling pathways, particularly those involving adenosine receptors.
Medicinal Chemistry
In medicinal chemistry, the compound's unique properties enable:
- Lead Compound Development : As a lead structure, modifications can be made to enhance potency and selectivity for specific biological targets.
- Drug Formulation : The compound's solubility profile can be optimized for formulation into various drug delivery systems.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that modifications of purine-based compounds led to significant antiviral activity against HIV. The tested derivatives showed IC50 values in the nanomolar range, indicating strong potential for therapeutic use.
Case Study 2: Cancer Cell Apoptosis
In a research article from Cancer Research, the isoindoline derivatives were tested on various cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Case Study 3: Enzyme Interaction
Research published in Biochemistry highlighted the enzyme inhibition potential of similar compounds. The study utilized kinetic assays to demonstrate that the compound could effectively inhibit specific kinases involved in cell proliferation.
Table 1: Summary of Pharmacological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Significant inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Effective inhibitor of key kinases |
Comparaison Avec Des Composés Similaires
Substituents on the Purine Base
- A5 is synthesized via nucleophilic substitution with 95% yield, indicating efficient reactivity at the 6-position .
- D2, the deprotected amine analog of D1, restores hydrogen-bonding capacity and is synthesized via hydrazinolysis (82% yield) .
- 8-Bromo derivatives () : Bromination at the 8-position (e.g., compound 19) sterically hinders base pairing and may alter binding kinetics in nucleic acid targets .
Modifications to the Sugar Moiety
- Thieno[3,4-d][1,3]dioxolane substitution (compound 20, ): Replacing the furan oxygen with sulfur introduces electronic and conformational changes, affecting sugar puckering and ligand-receptor interactions .
Side-Chain Variations
- Phthalimide vs. Methanol (): The phthalimide group in the target compound acts as a protecting group for amines, whereas the methanol analog (CAS: 24639-06-3) lacks this feature, increasing hydrophilicity but reducing stability .
- Propanol derivatives (): A 3-propanol side chain (compound 5) introduces additional hydroxyl groups for hydrogen bonding, which may enhance target engagement in kinase inhibitors .
Key Research Findings
- Antimycobacterial Activity : Piperazine-substituted analogs (D1) show promise as Mycobacterium inhibitors due to their dual hydrophobic and basic properties .
- Prodrug Potential: The phthalimide group in the target compound may act as a prodrug motif, with in vivo cleavage releasing the active nucleoside .
- Chemoinformatic Analysis : Structural similarity coefficients (e.g., Tanimoto index) suggest high similarity between the target compound and A5 (>90%), but lower similarity with sulfamate derivatives (~70%) due to divergent functional groups .
Méthodes De Préparation
Preparation of the Sugar-Purine Intermediate
The starting material is often adenosine , which undergoes protection of its 2',3'-hydroxyl groups as an isopropylidene acetal to yield a bicyclic tetrahydrofuro[3,4-d]dioxol ring system. This step stabilizes the sugar and allows selective functionalization at the 4’-position.
- Adenosine (e.g., 10 g, 37.4 mmol) is suspended in acetone (2 L).
- p-Toluenesulfonic acid monohydrate (TsOH·H2O) is added (about 10 equivalents).
- The reaction is stirred under nitrogen for 12 hours at room temperature, leading to the formation of the protected sugar intermediate.
- The reaction mixture is neutralized with saturated sodium bicarbonate solution, extracted, and purified to yield the protected adenosine derivative with the bicyclic acetal structure.
Conversion of the 4’-Hydroxymethyl Group to a Phthalimide Derivative
The key step involves converting the 4’-hydroxymethyl group of the protected sugar-purine intermediate into an isoindoline-1,3-dione (phthalimide) moiety. This is typically achieved via a Mitsunobu reaction:
- The protected sugar-purine methanol is reacted with phthalimide , triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at room temperature.
- The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with the phthalimide group.
- After completion (e.g., 17 hours stirring), the reaction mixture is concentrated and purified by silica gel chromatography to afford the phthalimide-substituted product.
Optional Functional Group Transformations
Additional transformations can be performed on the purine or sugar moieties, such as:
- Methylation of sulfonamide groups using iodomethane in the presence of potassium carbonate in anhydrous DMF.
- Introduction of various substituents on the purine ring or sugar moiety via palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira couplings) to diversify the compound for biological evaluation.
Representative Reaction Conditions and Yields
Analytical and Purity Data
- NMR Spectroscopy : Characteristic signals confirm the bicyclic sugar acetal and purine moieties, along with the phthalimide aromatic protons.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., [M+H]+ m/z ~516).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values confirm compound purity.
- Chromatography : Purification by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate (1:1) or hexanes/ethyl acetate mixtures.
Summary of Key Synthetic Insights
- The bicyclic sugar protection strategy is crucial for regioselective functionalization.
- Mitsunobu reaction is highly effective for introducing the phthalimide group at the 4’-position.
- The synthetic route allows modular modifications on the purine or sugar unit, enabling structure-activity relationship studies.
- High yields and purity are achievable with careful control of reaction conditions and purification techniques.
This comprehensive preparation method reflects the current state of research on this complex nucleoside derivative, integrating multiple synthetic organic chemistry techniques to access the target compound with high efficiency and purity.
Q & A
Q. Characterization Tools :
- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights within ±0.001 Da .
Advanced: How is stereochemical control achieved during the formation of the tetrahydrofuro[3,4-d][1,3]dioxolane ring?
Methodological Answer:
Stereochemical control relies on:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., D-ribose derivatives) to dictate ring conformation .
- Protective Group Strategy : Temporary groups like tert-butyldimethylsilyl (TBS) or 2,2-dimethyl dioxolane prevent undesired ring-opening or epimerization .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in intermediates .
Q. Key Hazard Data :
- LD₅₀ : Not established, but structural analogs show moderate acute toxicity (e.g., purine derivatives: LD₅₀ > 500 mg/kg in rats) .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
ICReDD’s integrated computational-experimental workflow is applied:
- Quantum Chemical Calculations : Predict transition states for ring-closing steps (e.g., Gibbs free energy barriers < 20 kcal/mol favor the desired product) .
- Machine Learning (ML) : Train models on reaction yield data (e.g., solvent polarity, temperature) to recommend optimal conditions (e.g., DMF at 60°C for 12 hours improves yield by 22%) .
Q. Case Study :
- AI-Powered Screening : Reduced experimental trials by 70% in identifying optimal catalysts for purine coupling reactions .
Advanced: How are regioselective modifications of the purine moiety achieved?
Methodological Answer:
Regioselectivity is controlled via:
- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate N-9 of the purine, enabling alkylation at C-6 .
- Protection Strategies : Temporary protection of the 6-amino group with acetyl or benzoyl groups prevents undesired side reactions during functionalization .
Q. Example :
- Phosphoramidite Chemistry : Site-specific phosphorylation at the 5'-OH of the ribose moiety achieves >90% regioselectivity .
Basic: What analytical techniques resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
Contradictions are resolved via:
Q. Yield Improvement :
- Optimized Solvent System : THF/water (4:1 v/v) increases conjugation efficiency from 45% to 78% .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
Stability studies involve:
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed dioxolane or oxidized purine) .
Q. Stability Data :
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 40°C, dry | <5% decomposition | >6 months |
| 25°C, 75% RH | 15% hydrolysis | 8 weeks |
Advanced: How do researchers validate synthetic protocols across laboratories?
Methodological Answer:
Validation includes:
Q. Case Study :
Advanced: What role do isotopic labeling studies play in mechanistic investigations?
Methodological Answer:
Isotopic labeling (e.g., ¹⁸O, ²H) clarifies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
